Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride
Description
Chemical Identity and Nomenclature
Iron(III) octaethylporphyrin chloride is systematically named chloro[2,3,7,8,12,13,17,18-octaethylporphyrinato(2−)-κ²N²¹,N²³]iron(III) under IUPAC conventions. The molecular formula $$ \text{C}{36}\text{H}{44}\text{N}_4\text{FeCl} $$ reflects its octaethyl-substituted porphyrin ligand with an iron(III) center axially coordinated to a chloride ion. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 28755-93-3 |
| Molecular Weight | 624.059 g/mol |
| Coordination Geometry | Square pyramidal |
| Oxidation State | Fe(III) |
The porphyrin macrocycle contains eight ethyl groups at β-pyrrolic positions, distinguishing it from naturally occurring protoporphyrin IX. X-ray crystallography confirms the iron center resides 0.43 Å above the porphyrin plane, with an average Fe-N bond length of 2.057 Å. This distortion from perfect planarity facilitates ligand binding and redox activity.
Historical Context in Metalloporphyrin Research
The synthesis of iron octaethylporphyrin derivatives in the mid-20th century marked a paradigm shift in modeling heme proteins. Early work focused on comparing its spectroscopic properties to hemoglobin derivatives, revealing key differences in axial ligand field strengths. A 2004 breakthrough demonstrated its efficacy as an oxygen reduction electrocatalyst when supported on glassy carbon electrodes, achieving turnover frequencies comparable to platinum-based systems.
Recent advances include its application in biomimetic cross-coupling reactions . Liu et al. (2021) harnessed the compound’s ability to stabilize radical intermediates, enabling selective $$ \text{sp}^3\text{-sp}^3 $$ carbon-carbon bond formation under photoredox conditions. This mirrored enzymatic radical rebound mechanisms observed in cytochrome P450 enzymes, showcasing the complex’s versatility in replicating biological catalysis.
Role in Bioinorganic Chemistry and Biomimetic Systems
Iron(III) octaethylporphyrin chloride serves as a structural and functional analog of heme proteins. Its chloride-ligated structure mimics the proximal histidine coordination in peroxidases, while the ethyl substituents create a hydrophobic microenvironment akin to enzyme active sites. Key biomimetic applications include:
- Oxygen Activation : The complex facilitates $$ \text{O}_2 $$ reduction via a four-electron pathway, bypassing destructive peroxide intermediates observed in unmodified heme systems. This mirrors the efficiency of mitochondrial cytochrome c oxidase.
- Nitrogen Oxide Metabolism : Abucayon et al. (2018) demonstrated its capacity to mediate $$ \text{N–N} $$ coupling between nitric oxide molecules, replicating the function of bacterial nitrous oxide reductase. The chloride ligand labilizes the iron center, enabling substrate access critical for turnover.
- Electron Transfer Mediation : With a redox potential of $$ E^\circ = +0.32 \, \text{V} $$ vs. SHE in dichloromethane, the $$ \text{Fe(III)/Fe(II)} $$ couple efficiently shuttles electrons in synthetic cytochrome mimics.
Comparative studies with native heme proteins reveal that the ethyl substituents lower reduction potentials by 140 mV compared to protoporphyrin IX derivatives, highlighting substituent effects on electronic structure. This tunability enables precise matching of redox potentials to catalytic requirements in biomimetic systems.
The complex’s square-pyramidal geometry, as confirmed by single-crystal X-ray diffraction, provides a structural platform for investigating axial ligand substitution kinetics. Bond lengths and angles (Table 1) correlate closely with those of horseradish peroxidase, validating its use as a synthetic enzyme analog.
Table 1 : Key structural parameters from crystallographic analysis
| Parameter | Iron(III) Octaethylporphyrin Chloride | Horseradish Peroxidase |
|---|---|---|
| Fe–N (avg) | 2.057 Å | 2.06 Å |
| Fe–Cl | 2.215 Å | 2.15 Å (His) |
| Porphyrin Core Size | 3.98 Å (N–N diagonal) | 4.02 Å |
Properties
Molecular Formula |
C36H44ClFeN4 |
|---|---|
Molecular Weight |
624.1 g/mol |
IUPAC Name |
iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride |
InChI |
InChI=1S/C36H44N4.ClH.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1 |
InChI Key |
NWWCYXFDLUMYRQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride typically involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with iron chloride. This reaction is carried out under controlled conditions to ensure the proper formation of the iron-porphyrin complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar metalation techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Chemical Reactions Involving Iron(III) Octaethylporphyrin Chloride
Iron(III) octaethylporphyrin chloride is known for its ability to participate in various chemical reactions. Notable reactions include:
-
Catalytic Reactions : FeOEP serves as a catalyst in the reduction of oxygen to water or other products through electron transfer processes. The mechanism involves coordination of substrates (such as oxygen molecules) to the iron center .
-
Oxidation Reactions : The compound can be oxidized to form high-valent iron-oxo species. For instance, reactions with ferric perchlorate in acetonitrile solutions at low temperatures yield metastable porphyrin-iron(IV) complexes that can isomerize back to iron(III) complexes upon warming .
Reaction Mechanisms
The typical reaction mechanisms involving Iron(III) octaethylporphyrin chloride can be summarized as follows:
-
Coordination of Substrates : The iron center coordinates with substrates like O₂.
-
Electron Transfer : This coordination facilitates electron transfer leading to substrate reduction.
-
Formation of Products : The end products can vary depending on the specific substrates and conditions used.
Data Table of Reaction Conditions and Products
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Catalytic Reduction | O₂ + FeOEP | Acidic medium | Water and reduced species |
| Oxidation | FeCl₃ + OEP | Low temperature | Fe(IV)-OEP |
| Isomerization | FeOEP (IV) | Warming | FeOEP (III) |
Scientific Research Applications
Catalytic Applications
Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride serves as a catalyst in several chemical reactions. Its porphyrin structure allows it to facilitate electron transfer processes crucial for catalytic activity.
- Oxidative Reactions : The compound has been utilized in oxidative catalysis. For example, it can catalyze the oxidation of organic substrates using hydrogen peroxide as an oxidant. This property is particularly useful in organic synthesis where selective oxidation is required .
- Electrocatalysis : Research has shown that iron porphyrins can enhance the electrocatalytic reduction of oxygen. Studies indicate that thin films of this compound exhibit significant activity for this reaction on gold electrodes .
Material Science
The compound is also significant in the field of materials science.
- Thin Film Formation : this compound can be used to create Langmuir-Blodgett (LB) films. These films are valuable for developing sensors and electronic devices due to their unique electronic properties .
- Nanocomposites : The integration of iron porphyrins into nanocomposite materials has been explored to enhance their mechanical and electrical properties. These materials can be applied in various technologies such as batteries and supercapacitors .
Biochemical Applications
In biochemistry and medicine, this compound shows potential therapeutic applications.
- Drug Delivery Systems : Due to its ability to form stable complexes with various biomolecules and drugs, this compound can be utilized in drug delivery systems. Its porphyrin structure allows for the encapsulation of therapeutic agents while providing targeted delivery capabilities .
- Photodynamic Therapy : Iron porphyrins are being investigated for use in photodynamic therapy (PDT) for cancer treatment. Their ability to generate reactive oxygen species upon light activation makes them suitable candidates for selectively targeting cancer cells .
Case Study 1: Electrocatalytic Reduction of Oxygen
A study published in The Journal of Physical Chemistry B demonstrated the effectiveness of this compound as a catalyst for the electrocatalytic reduction of oxygen on gold electrodes. The results showed enhanced activity compared to other metal-based catalysts due to the unique electronic properties of the porphyrin structure .
Case Study 2: Photodynamic Therapy
Research conducted on the application of iron porphyrins in photodynamic therapy indicated that these compounds could effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. The study highlighted the potential for developing new therapeutic strategies using this compound as a photosensitizer .
Mechanism of Action
The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride exerts its effects involves its iron center. The iron atom can undergo redox reactions, facilitating electron transfer processes. This makes the compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with substrates that mimic the natural substrates of heme proteins .
Comparison with Similar Compounds
Comparison with Similar Iron Porphyrin Compounds
Structural and Substituent Variations
The substituents on the porphyrin macrocycle significantly alter electronic, steric, and solubility properties. Below is a comparative analysis:
Table 1: Structural Comparison of Iron Porphyrin Derivatives
Spectral Properties
- UV-Vis Spectra: Octaethyl-FePCl: Expected Soret band ~390–400 nm (alkyl groups cause minor blue shifts compared to unsubstituted porphyrins). TPPFeCl: Soret band red-shifted to ~410–420 nm due to electron-withdrawing nitro/phenyl substituents . FeTPPS: Absorption peaks altered by sulfonate groups, enhancing aqueous compatibility .
Far-Infrared (FIR) Spectra :
Table 2: Catalytic and Functional Comparison
Solubility and Stability
- Octaethyl-FePCl : High solubility in chloroform, toluene, and dichloromethane; stable under inert conditions.
- TPPFeCl : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but precipitates in water .
- FeTPPS : Water-soluble due to sulfonate groups; stable in physiological pH .
- FePFPCl : Soluble in fluorinated solvents; resistant to oxidative degradation .
Research Findings and Key Insights
- Sensor Performance : While FePFPCl and tetraphenylporphyrins are preferred for CO sensing, Octaethyl-FePCl ’s alkyl groups may improve compatibility with hydrophobic polymer matrices .
- Biomedical Relevance : FeTPPS outperforms alkyl/aryl porphyrins in modulating enzyme activity, highlighting the role of sulfonate groups in biomolecular interactions .
Biological Activity
Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride is a synthetic iron porphyrin complex that has garnered attention for its diverse biological activities. This article explores its biological activity through various mechanisms and applications, including antibacterial properties, interactions with cellular systems, and potential therapeutic roles.
Structure and Properties
Iron porphyrins are characterized by a central iron atom coordinated to a porphyrin ring. The specific structure of octaethylporphyrin (OEP) provides unique physicochemical properties that influence its biological functions. The iron(III) state is particularly relevant in biological systems due to its ability to participate in redox reactions and coordinate with various ligands.
Table 1: Structural Characteristics of Iron(3+) OEP Complex
| Property | Value |
|---|---|
| Molecular Formula | C32H42ClFeN4 |
| Molecular Weight | 570.62 g/mol |
| Coordination Geometry | Square planar |
| Solubility | Soluble in organic solvents |
| Color | Dark red |
1. Antibacterial Activity
Recent studies have demonstrated that iron porphyrins exhibit significant antibacterial properties. For instance, the compound FeTnHex-2-PyP has shown bactericidal activity against both Gram-negative and Gram-positive bacteria at low concentrations (as low as 5 μM) without the need for oxygen. This activity is attributed to the compound's lipophilicity and its ability to accumulate within bacterial cells .
- Mechanism of Action : The bactericidal action is believed to stem from interference with vital cellular functions rather than the release of free iron or other toxic byproducts. The uptake of these compounds into bacterial cells leads to the suppression of essential biological processes .
2. Interaction with Cellular Systems
Iron porphyrins play crucial roles in various cellular processes such as oxygen transport and electron transfer. They serve as prosthetic groups in hemoglobin and myoglobin and are involved in enzymatic reactions catalyzed by cytochromes and peroxidases .
- Cellular Uptake : The uptake mechanisms involve receptor-mediated endocytosis where transferrin receptors facilitate the entry of iron complexes into cells. Once internalized, the acidic environment within endosomes promotes the release of iron .
Case Study 1: Antibacterial Efficacy Against E. coli
A study evaluated the efficacy of FeTnHex-2-PyP against Escherichia coli. The results indicated that this compound effectively inhibited bacterial growth through mechanisms independent of oxygen availability. The accumulation of this compound within bacterial cells was significantly higher compared to less active analogs .
Case Study 2: Role in Heme Synthesis
Research on ferrochelatase has highlighted the importance of iron porphyrins in heme biosynthesis. Ferrochelatase catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme. This process is essential for maintaining heme homeostasis within cells and is tightly regulated by various cellular factors .
Research Findings
Recent investigations into the biological activity of iron(3+) OEP complexes have revealed several key findings:
- Iron porphyrins can act as catalysts in oxidative reactions involving hydrogen peroxide, showcasing their potential in biocatalysis .
- The interaction between iron porphyrins and reactive nitrogen species has been studied for their implications in oxidative stress responses .
- The stability and catalytic efficiency of these compounds can be enhanced through polymeric formulations that mimic protein environments .
Q & A
Basic Question: What are the established synthetic routes for Iron(3+) octaethylporphyrin chloride, and how can purity be ensured?
Methodological Answer:
The synthesis involves two key steps: (1) preparation of the free-base 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP) via cyclization of pyrrole derivatives using LiAlH4 reduction followed by acid-catalyzed oxidation , and (2) metallation with FeCl₃ under reflux in acidic conditions (e.g., glacial acetic acid or DMF). Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/hexane) and recrystallization. Purity is confirmed by UV-Vis spectroscopy (Soret band at ~390 nm for Fe(III) porphyrins) and mass spectrometry. Trace metal analysis (ICP-MS) ensures absence of unreacted Fe³⁺ .
Basic Question: Which spectroscopic techniques are critical for characterizing this iron porphyrin complex?
Methodological Answer:
- UV-Vis Spectroscopy : Identifies the Soret band (~390 nm) and Q-bands (500–650 nm), with shifts indicating axial ligand binding or solvent effects .
- EPR Spectroscopy : Detects paramagnetic Fe(III) (high-spin, ) and distinguishes monomeric vs. µ-oxo dimeric species .
- Mössbauer Spectroscopy : Provides oxidation state (Fe³⁺) and spin-state information (quadrupole splitting ΔE ~0.8–1.2 mm/s for high-spin Fe(III)) .
- X-ray Crystallography : Resolves molecular geometry (e.g., Fe–N bond lengths ~1.98–2.05 Å) and chloride coordination .
Advanced Question: How can this complex be optimized as a catalyst for N-functionalization reactions (e.g., N-trifluoroethylation)?
Methodological Answer:
- Reaction Design : Use Fe(III) porphyrin (0.5–2 mol%) with 2,2,2-trifluoroethylamine hydrochloride in aprotic solvents (e.g., DMF) under inert atmosphere. Monitor progress via GC-MS or NMR .
- Mechanistic Probes : Add radical scavengers (TEMPO) to test for radical pathways. Electrochemical studies (cyclic voltammetry) correlate redox potentials () with catalytic activity .
- Axial Ligand Tuning : Substitute chloride with weaker-field ligands (e.g., acetate) to enhance substrate binding .
Advanced Question: What methodologies enable surface assembly of this porphyrin for nanofabrication?
Methodological Answer:
- Colloidal Lithography : Mask Si(111) substrates with silica spheres (500 nm), deposit porphyrin via spin-coating, and remove masks to create nanopatterns. Characterize using AFM (film thickness ~2–5 nm) and XPS (Fe 2p₃/₂ peaks at ~710 eV) .
- Covalent Coupling : React surface Si–Cl groups (from SiCl₄ treatment) with porphyrin ethyl groups. Confirm linkage via FTIR (Si–O–C stretches at 1100 cm⁻¹) .
Advanced Question: How to resolve contradictions in reported redox potentials or catalytic efficiencies?
Methodological Answer:
- Control Experiments : Compare monomeric vs. µ-oxo dimeric species (EPR/X-ray). Dimeric forms (e.g., (ETA)Fe₂O) show reduced activity due to steric hindrance .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize Fe(III) and enhance redox potentials. Use CH₃CN/water mixtures for reproducible electrochemical data .
- Counterion Analysis : Anion exchange (Cl⁻ vs. PF₆⁻) impacts solubility and redox behavior. Characterize via ion chromatography .
Advanced Question: Can this complex serve as a fluorescent probe for nucleic acid detection?
Methodological Answer:
- Nanoparticle Preparation : Reprecipitate the porphyrin in THF/water (1:4 v/v) to form nanoparticles (FePNPs, size ~50–100 nm). Validate via TEM and DLS .
- Fluorescence Quenching : Incubate FePNPs with DNA/RNA; monitor quenching via fluorescence spectroscopy (λ = 400 nm, λ = 650 nm). Calculate binding constants () using Stern-Volmer plots .
- Selectivity Testing : Compare quenching efficiency with single-base mismatches (e.g., ssDNA vs. dsDNA) .
Advanced Question: How does this porphyrin interact with fullerene derivatives (e.g., PCBM) in supramolecular systems?
Methodological Answer:
- Photophysical Studies : Mix with PCBM in toluene and analyze via UV-Vis (hypochromicity in Soret band) and fluorescence quenching (static vs. dynamic mechanisms) .
- Binding Constant Calculation : Use Benesi-Hildebrand plots ( vs. 1/[PCBM]) to determine (~10³–10⁴ M⁻¹) .
- Transient Absorption Spectroscopy : Resolve charge-transfer states (lifetimes ~ns) for solar cell or sensor applications .
Advanced Question: Can this porphyrin act as a chiral shift agent (CSA) in NMR-based enantiomeric excess (e.e.) detection?
Methodological Answer:
- Receptor Design : Synthesize derivatives with peripheral aminium groups (e.g., tetrakis(2-aminiumphenyl)-OEP) to create a saddle-shaped cavity for chiral analytes .
- NMR Analysis : Record NMR in CDCl₃; inner N–H protons (δ ~–2 ppm) split into diastereotopic signals upon analyte binding. Measure Δδ for e.e. quantification .
- Symmetry Control : Introduce atropisomers via peripheral group orientation to enhance chiral discrimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
